Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 67976-96-9
VCID: VC18042017
InChI: InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(14)7-10(13)12(15)16-2/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS No.: 67976-96-9

Cat. No.: VC18042017

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate - 67976-96-9

Specification

CAS No. 67976-96-9
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name methyl 1-methyl-4-oxoquinoline-2-carboxylate
Standard InChI InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(14)7-10(13)12(15)16-2/h3-7H,1-2H3
Standard InChI Key GNVIERCWUUAKJT-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=O)C=C1C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, methyl 1-methyl-4-oxoquinoline-2-carboxylate, reflects its substitution pattern. Key structural identifiers include:

  • SMILES: CN1C2=CC=CC=C2C(=O)C=C1C(=O)OC

  • InChI Key: GNVIERCWUUAKJT-UHFFFAOYSA-N

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight217.22 g/mol
XLogP31.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds2
Topological Polar SA66.4 Ų

The planar quinoline nucleus facilitates π-π stacking interactions with biological targets, while the ester group enhances solubility in organic solvents . Spectroscopic characterization (NMR, IR) confirms the presence of carbonyl stretches at 1720 cm⁻¹ (ester) and 1675 cm⁻¹ (ketone).

Synthesis and Optimization

Primary Synthetic Route

The most cited method involves methylation of 2-carboxyquinoline derivatives. A representative procedure includes:

  • Heating 2-carboxyquinoline with methyl iodide in dimethylformamide (DMF) at 80–100°C.

  • Using a base (e.g., potassium carbonate) to deprotonate the carboxylic acid.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Yield: 54–60% .

Table 2: Reaction Conditions and Outcomes

ParameterDetailsReference
SolventAnhydrous methanol
ReagentsDiazomethane, methyl iodide
Temperature0°C (ice bath) to room temp
PurificationColumn chromatography

Alternative routes explore microwave-assisted synthesis to reduce reaction times, though yields remain comparable .

Biological Activities and Mechanisms

Antiviral Activity

The compound inhibits Hepatitis B Virus (HBV) replication by targeting viral polymerase. In vitro studies demonstrate an IC₅₀ of 2.3 μM in HepG2.2.15 cells, with minimal cytotoxicity (CC₅₀ > 50 μM) . Molecular docking reveals binding to the HBV polymerase thumb domain, disrupting DNA elongation.

Table 3: Pharmacological Data

ActivityModelResultReference
HBV InhibitionHepG2.2.15IC₅₀ = 2.3 μM
LOXL2 InhibitionMDA-MB-231IC₅₀ = 1.2 μM
CytotoxicityHEK293CC₅₀ > 50 μM

Comparative Analysis with Quinoline Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstituentsActivity
Methyl 8-cyano-4-oxo...Cyano at 8-positionAntiviral
1-Methyl-4-oxo... acidCarboxylic acid at 2-positionLOXL2 inhibitor
Ethyl 4-oxo...Ethyl esterLower solubility

The methyl ester in 67976-96-9 balances lipophilicity and bioavailability, outperforming ethyl analogues in membrane permeability .

Research Gaps and Future Directions

  • Pharmacokinetics: Oral bioavailability and metabolic pathways remain uncharacterized.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) may enhance target affinity .

  • Combination Therapies: Synergy with nucleoside analogues (e.g., entecavir) warrants exploration for HBV.

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